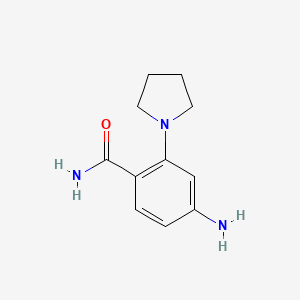

4-Amino-2-pyrrolidin-1-yl-benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZQYMPIZWQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424576 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878620-22-5 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 2 Pyrrolidin 1 Yl Benzamide

Established Synthetic Routes to the Benzamide (B126) Core

The formation of the benzamide core of 4-Amino-2-pyrrolidin-1-yl-benzamide relies on fundamental organic reactions, primarily focusing on the creation of the amide bond.

Acylation Reactions of Amines with Benzoyl Derivatives

A common and effective method for forming the benzamide linkage involves the acylation of an appropriate amine with a benzoyl derivative. This can be achieved by reacting a substituted aminobenzene with a benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov For instance, the synthesis of related benzamides has been accomplished by reacting an amino-containing compound with an aryl carbonyl chloride at temperatures ranging from 0°C to room temperature overnight. nih.gov

Another approach involves the use of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate this transformation. youtube.com These methods are advantageous as they often proceed under mild conditions and offer good yields. youtube.com

Direct Amidation Techniques

Direct amidation of carboxylic acids with amines presents a more atom-economical approach to forming the benzamide bond, avoiding the need for pre-activation of the carboxylic acid. rsc.org This transformation can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org However, the use of catalysts can overcome this hurdle. For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with amines in refluxing toluene. rsc.org While aromatic acids typically require a 10 mol% catalyst loading and react within 24 hours, aliphatic acids can undergo amidation faster and with a lower catalyst loading. rsc.org

Strategies for Pyrrolidin-1-yl Moiety Incorporation

The introduction of the pyrrolidine (B122466) ring onto the benzamide core is a critical step in the synthesis of this compound. This can be achieved through either the formation of the pyrrolidine ring on a pre-existing aromatic structure or by coupling a pre-formed pyrrolidine to the aromatic core.

Cyclization Reactions for Pyrrolidine Ring Formation

The pyrrolidine ring, a five-membered nitrogen heterocycle, can be constructed through various cyclization strategies. wikipedia.orgnih.gov One common approach involves the intramolecular cyclization of a linear precursor containing both an amine and a suitable leaving group. For example, a photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives. nih.gov Another method involves the cyclization of amide dianions with epibromohydrin (B142927) to produce 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org

Furthermore, tandem reactions provide an efficient route to functionalized pyrrolidines. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines in good yields. nih.gov Photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group with N-chlorosuccinimide (NCS) can also lead to the formation of 2-(1-chlorovinyl)pyrrolidines. nih.gov

Coupling Reactions for Heterocycle Integration (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the direct introduction of a pyrrolidine ring onto an aromatic scaffold. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide, is a widely used method for this purpose. acs.org This reaction is highly general and has been applied to the synthesis of a vast array of arylated amines. acs.org For instance, various cyclic amines, including pyrrolidine, have been successfully coupled to benzene (B151609) rings using a palladium precatalyst. acs.org

A broad-scope, palladium-catalyzed pyrroline (B1223166) hydroarylation process has also been developed to produce 3-aryl pyrrolidines. researchgate.net Additionally, palladium-catalyzed carboamination reactions of alkenes can afford 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure analogues of this compound, as the stereochemistry of the pyrrolidine ring can significantly impact biological activity. mdpi.com

Chiral pyrrolidine derivatives can be synthesized from chiral starting materials, such as amino acids. acs.org For instance, a series of new pyrrolidine derivatives have been prepared from commercially available chiral amino acids. acs.org Another strategy involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the ring-forming or coupling reactions. mdpi.com

Asymmetric [3 + 2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with high diastereoselectivity. acs.orgua.es The stereochemical outcome of these reactions is often controlled by the chiral sulfinyl group. acs.orgua.es Furthermore, enantioselective palladium-catalyzed alkene carboamination reactions have been developed to synthesize 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidine derivatives with high enantiomeric excess. nih.gov The stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has also been achieved using a C(sp3)-H activation strategy. nih.gov

Design and Preparation of this compound Derivatives and Analogues

The design and synthesis of derivatives of this compound are driven by the goal of optimizing its properties for various applications. Medicinal chemists and researchers have explored modifications at three key positions: the benzamide nitrogen, the benzene ring, and the pyrrolidine moiety. These modifications are often guided by structure-activity relationship (SAR) studies, which seek to understand how changes in the molecule's structure affect its biological activity.

Modification at the Benzamide Nitrogen

The nitrogen atom of the benzamide group presents a key site for derivatization. A common approach involves the acylation of the primary amine with various carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, to introduce a wide range of substituents. This strategy has been employed to synthesize a series of N-substituted benzamide derivatives. researchgate.net For instance, coupling reactions with different aromatic and heterocyclic carboxylic acids can be facilitated by coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC.HCl). jocpr.com

Another strategy involves the reaction of the benzamide nitrogen with isocyanates, leading to the formation of urea (B33335) derivatives. This approach significantly alters the electronic and steric properties of the molecule, potentially influencing its binding characteristics with biological targets. The synthesis of such derivatives often proceeds under mild conditions, making it a versatile method for generating a library of analogues.

The following table summarizes representative modifications at the benzamide nitrogen:

| Starting Material | Reagent | Resulting Functional Group |

| This compound | Acyl Chloride (R-COCl) | N-Acylbenzamide |

| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-Acylbenzamide |

| This compound | Isocyanate (R-NCO) | N-Arylurea |

This table provides a generalized overview of common synthetic transformations.

Substituent Variation on the Benzene Ring

The aromatic ring of the this compound scaffold offers opportunities for introducing various substituents to modulate the compound's electronic and lipophilic properties. Functionalization of planar aromatic rings is often a straightforward and cost-effective process. rsc.org Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce functional groups at specific positions on the ring, guided by the directing effects of the existing amino and pyrrolidinyl groups. nih.gov

For example, nitration of the benzene ring can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization. rsc.org Halogenation can introduce atoms like chlorine or fluorine, which can alter the compound's metabolic stability and binding affinity. researchgate.net The synthesis of a series of 4-amino-N-(4-nitrophenyl)benzamide precursors has been reported, demonstrating the feasibility of introducing substituents onto the phenyl ring. researchgate.net

The following table illustrates potential substitutions on the benzene ring:

| Reaction Type | Reagent | Introduced Substituent |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | X₂/Lewis Acid | -Cl, -Br, -I |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | -COR |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | -R |

This table outlines common electrophilic aromatic substitution reactions that can be applied to the benzamide scaffold.

Structural Diversification of the Pyrrolidine Moiety

The pyrrolidine ring is another key area for structural modification. The synthesis of analogues with substituted pyrrolidine rings can explore the impact of steric bulk and additional functional groups on the compound's activity. One approach involves starting with a pre-functionalized pyrrolidine derivative and coupling it to the benzamide core. For example, using a substituted pyrrolidine, such as 3-alkyl-substituted 4-oxoproline benzyl (B1604629) ester, can lead to the formation of derivatives with modified pyrrolidine rings. nih.gov

Alternatively, the pyrrolidine ring itself can be chemically modified after its incorporation into the benzamide scaffold, although this can be more challenging. The synthesis of 4-amino-1-(thian-4-yl)pyrrolidin-2-one demonstrates the possibility of having a substituted nitrogen within a heterocyclic ring system attached to the core structure. nih.gov The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]-1-pyrrolidinesulfonamide also showcases modifications involving the pyrrolidine nitrogen. prepchem.com

The table below presents examples of pyrrolidine modifications:

| Modification Strategy | Example Starting Material | Resulting Feature |

| Use of Substituted Pyrrolidine | 3-Alkyl-4-oxoproline derivative | Alkyl group on the pyrrolidine ring |

| N-Substitution of Pyrrolidine | Pyrrolidine | Introduction of a sulfonyl group |

| Ring-Fused Analogues | Not directly applicable | N/A |

This table highlights strategies for introducing diversity into the pyrrolidine portion of the molecule.

Development of Compound Libraries based on the this compound Scaffold

The this compound scaffold is well-suited for the construction of compound libraries for high-throughput screening. medchemexpress.com By systematically combining different building blocks at the three main points of diversification—the benzamide nitrogen, the benzene ring, and the pyrrolidine moiety—a large and diverse collection of compounds can be generated. enamine.net This combinatorial approach allows for the rapid exploration of a broad chemical space to identify compounds with desired biological activities. nih.govnih.gov

Analytical Characterization and Structural Elucidation

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Amino-2-pyrrolidin-1-yl-benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

While specific experimental spectra for this compound are not publicly available in detail, data for analogous structures, such as benzamide (B126) and its derivatives, provide expected characteristic signals. For instance, ¹H NMR spectra of benzamides typically show signals for aromatic protons in the range of 7-8 ppm and amide protons at varying chemical shifts. chemicalbook.combmrb.io For this compound, additional signals corresponding to the pyrrolidine (B122466) ring and the amino group protons would be expected.

Infrared spectroscopy is instrumental in identifying the key functional groups within the molecule. The IR spectrum of a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, shows a strong absorption band for the carbonyl group (C=O) at 1633 cm⁻¹ and weak absorption peaks for the amine groups (NH) between 3230–3469 cm⁻¹. rsc.org Similar characteristic peaks would be anticipated for this compound, corresponding to the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-N stretching of the aromatic amine and the pyrrolidine ring.

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. For this compound, the expected molecular weight is 205.26 g/mol . bldpharm.com Electron ionization mass spectrometry of benzamide itself provides a reference for the types of fragmentation patterns that might be observed. nist.gov

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, amide proton, amino protons, and pyrrolidine ring protons. |

| ¹³C NMR | Signals for aromatic carbons, amide carbonyl carbon, and pyrrolidine ring carbons. |

| IR | Absorption bands for N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, and aromatic C-H bending. |

| MS | Molecular ion peak corresponding to the molecular weight of 205.26. |

Chromatographic Purity and Composition Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound and for analyzing its composition in mixtures. These methods separate components based on their differential interactions with a stationary phase and a mobile phase.

The development of a robust HPLC or UPLC method would involve the optimization of parameters such as the column type, mobile phase composition (including organic modifier, aqueous component, and additives like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically in the UV range for aromatic compounds).

Table 2: General Parameters for Chromatographic Analysis of Benzamide Derivatives

| Parameter | Typical Conditions |

| Column | C8 or C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient with an acid modifier |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

| Detection | UV at a wavelength corresponding to maximum absorbance |

| Injection Volume | 1 - 10 µL |

Crystallographic Investigations of this compound and Its Complexes

Crystallographic studies, particularly X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, the crystal structures of numerous benzamide derivatives have been determined, offering insights into the likely packing and hydrogen bonding motifs. For instance, the crystal structure of benzamide itself reveals a monoclinic space group with specific unit cell dimensions. chemicalbook.com Studies on substituted benzamides show how different functional groups influence the crystal packing.

The formation of complexes with metals or other molecules can also be investigated using crystallography. Such studies would reveal how this compound interacts with other chemical entities, which can be crucial for understanding its properties and potential applications.

Conformational Analysis and Isomeric Purity Assessment

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key conformational aspects include the orientation of the pyrrolidine ring relative to the benzamide plane and the rotation around the C-N bonds.

The pyrrolidine ring itself is not planar and can adopt various puckered conformations, such as the envelope or twist forms. The specific conformation can be influenced by the substituents and intermolecular interactions in the solid state or in solution. Computational methods, alongside experimental techniques like NMR, are often employed to study these conformational preferences.

Isomeric purity is a critical aspect, particularly if the compound or its precursors are chiral. While this compound itself is not chiral, the synthesis of related chiral amines and the determination of their enantiomeric excess are important in medicinal chemistry. Techniques for assessing isomeric purity include chiral HPLC and NMR spectroscopy with chiral solvating or derivatizing agents.

Structure Activity Relationship Sar Studies of 4 Amino 2 Pyrrolidin 1 Yl Benzamide Analogues

Identification of Key Pharmacophoric Elements

The fundamental structure of 4-Amino-2-pyrrolidin-1-yl-benzamide comprises a central benzamide (B126) core with two key substituents: an amino group at the 4-position and a pyrrolidine (B122466) ring at the 2-position. These moieties represent the primary pharmacophoric elements that are crucial for molecular recognition and biological activity.

The benzamide moiety itself is a common scaffold in medicinal chemistry, known to participate in various non-covalent interactions with biological targets. The amide linkage can act as both a hydrogen bond donor and acceptor, providing a critical anchor point within a receptor's binding site.

The 4-amino group is a significant contributor to the molecule's polarity and can engage in hydrogen bonding interactions. Its position on the phenyl ring is often crucial for establishing specific contacts with the target protein. In related benzamide series, the presence and position of such amino groups can dramatically affect activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the 3-amino and 4-amino analogues were found to be the least active, indicating the sensitivity of the target to the placement of this functional group. researchgate.net

The interplay between these three components—the benzamide core, the 4-amino group, and the 2-pyrrolidinyl substituent—defines the essential pharmacophore of this class of compounds.

Table 1: Key Pharmacophoric Elements and Their Potential Interactions

| Pharmacophoric Element | Potential Interactions |

| Benzamide Core | Hydrogen bond donor/acceptor, π-π stacking |

| 4-Amino Group | Hydrogen bond donor, electrostatic interactions |

| 2-Pyrrolidine Ring | Van der Waals forces, hydrophobic interactions |

Impact of Substituent Position and Electronic Properties on Activity

The positioning and electronic nature of substituents on the benzamide ring are paramount in dictating the biological activity of analogues. The relative positions of the amino and pyrrolidinyl groups in this compound are a defining feature of its SAR.

Studies on related benzamide derivatives have consistently shown that the location of substituents can lead to significant variations in potency. For example, in a series of N-[4-(4-pivaloylpiperazinyl)phenyl] benzamides, the para-substituted analogue was found to be more active than its ortho-substituted counterpart. researchgate.net This highlights the importance of the substitution pattern in achieving optimal interactions with the target.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role. Electron-withdrawing groups can influence the pKa of nearby functional groups, which can in turn affect the ionization state of the molecule and its ability to interact with the target. nih.gov For instance, in a study of 4-aminoquinoline (B48711) antiplasmodials, electron-withdrawing groups at the 7-position were shown to lower the pKa of both the quinoline (B57606) ring nitrogen and the side chain amino group, impacting their accumulation in the parasite's food vacuole. nih.gov

Conversely, electron-donating groups can enhance the basicity of nearby amino groups, potentially strengthening ionic interactions. The amino group at the 4-position of the title compound is an electron-donating group, which influences the charge distribution across the aromatic ring.

Table 2: Effect of Substituent Position on the Activity of Benzamide Analogues

| Compound Series | Substituent Position | Observed Activity | Reference |

| N-[4-(4-pivaloylpiperazinyl)phenyl] benzamides | para | More active | researchgate.net |

| N-[4-(4-pivaloylpiperazinyl)phenyl] benzamides | ortho | Less active | researchgate.net |

Deconstruction Analysis for Functional Hotspot Mapping and Ligand Optimization

While specific deconstruction data for this compound is not publicly available, the principles of this technique can be applied to hypothesize how its different components might contribute to binding. The core idea is that a fragment of a larger ligand will likely retain its binding mode if it interacts with a "hotspot" on the protein surface—a region that contributes significantly to the free energy of binding. pnas.orgnih.gov

For this compound, a deconstruction analysis would involve synthesizing and testing the binding of the following fragments:

Benzamide: The simplest core structure.

4-Aminobenzamide (B1265587): To assess the contribution of the amino group.

2-Pyrrolidin-1-yl-benzamide: To evaluate the impact of the pyrrolidine ring.

Pyrrolidine: To determine if this fragment alone has any affinity for the target.

By comparing the binding affinities of these fragments, researchers can map the functional hotspots of the target protein and understand which parts of the ligand are essential for activity. For instance, if the 4-aminobenzamide fragment shows significantly higher affinity than benzamide alone, it would indicate that the region of the binding site that interacts with the 4-amino group is a functional hotspot.

This information is invaluable for ligand optimization. If a particular fragment is found to be a major contributor to binding, it can be used as a starting point for building new, more potent ligands. Conversely, if a fragment does not contribute significantly to affinity, it may be a candidate for modification or replacement to improve other properties like solubility or metabolic stability. This systematic approach allows for a more rational and efficient drug discovery process. nih.gov

Preclinical Pharmacological Evaluation and Mechanism of Action Studies

In Vitro Pharmacological Profiling

The initial phase of preclinical evaluation involves a comprehensive in vitro assessment to determine the compound's biological activity at the molecular and cellular levels.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for benzamide-containing therapeutic agents, particularly in oncology and immunology. Assays are conducted to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀).

Derivatives of a 4-aminopyridine (B3432731) benzamide (B126) scaffold, for instance, have been identified as potent inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. In biochemical assays, lead compounds demonstrated significant inhibitory activity. Further optimization led to compounds like 2-chloro-4-cyano-6-fluoro-N-(2-(2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide , which showed potent TYK2 enzyme inhibition.

Similarly, a different series of benzamide analogs, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides , were evaluated as inhibitors of Protein Kinase B (PKB/Akt). These compounds were found to be ATP-competitive, nanomolar inhibitors of PKB.

Table 1: Enzyme Inhibition Data for Benzamide Analogs

| Compound Class | Target Enzyme | Key Compound Example | IC₅₀ (nM) |

| 4-Aminopyridine Benzamides | TYK2 | Compound 37 | 1.3 |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKBβ | 2,4-dichlorobenzyl amide analog (28) | 5 |

Receptor Binding and Functional Assays

Benzamide derivatives are also widely explored as ligands for G protein-coupled receptors (GPCRs). Binding assays determine the affinity of the compound for the receptor (Ki), while functional assays measure the cellular response following receptor activation or blockade (EC₅₀ for agonists, IC₅₀ for antagonists).

For example, a series of 3-((4-Benzylpyridin-2-yl)amino)benzamides were identified as agonists for GPR52, an orphan GPCR expressed in the brain. These compounds were evaluated in functional assays measuring cAMP signaling. The lead compound PW0677 demonstrated potent agonism, highlighting the potential for this scaffold in developing treatments for neuropsychiatric disorders.

Another area of investigation involves glycine (B1666218) transporters (GlyT1). N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides have been developed as potent and selective GlyT1 inhibitors, which are assessed via glycine uptake assays in cells expressing the transporter.

Table 2: Receptor Functional Activity for Benzamide Analogs

| Compound Class | Target | Assay Type | Key Compound Example | Potency (EC₅₀/IC₅₀) |

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 | cAMP Signaling | PW0677 | 10 nM (EC₅₀) |

| N-{[1-(...)-4-pyridin-2-yl(...)]methyl}-benzamides | GlyT1 | Glycine Uptake | Compound 5 | 22 nM (IC₅₀, human) |

Cellular Assays for Biological Activity

To confirm that activity observed in biochemical or receptor assays translates to a functional effect in a cellular context, a variety of cell-based assays are employed.

In the field of oncology, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were investigated as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA. Treatment of HeLa and U-87 MG cancer cells with lead compounds led to an upregulation of the miR-21 target protein PDCD4, enhancement of apoptosis, and retardation of cell proliferation, as measured by flow cytometry and western blotting.

For immunomodulatory compounds like the TYK2 inhibitors, cellular assays are used to measure the inhibition of cytokine-induced signaling pathways. A lead 4-aminopyridine benzamide derivative demonstrated potent inhibition of Interleukin-12 (IL-12) induced signaling in cell-based models.

Target Selectivity and Binding Affinity Determination

A critical step in preclinical profiling is to determine the selectivity of a compound for its intended target versus other related proteins. This helps predict potential off-target effects.

The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide inhibitors of PKB were profiled against the closely related kinase PKA. The 2,4-dichlorobenzyl amide analog showed approximately 24-fold greater selectivity for PKB over PKA, demonstrating successful optimization for target selectivity. Similarly, the TYK2 inhibitor (compound 37) was evaluated against other JAK family members, showing good selectivity over JAK1 and JAK2 in cellular assays, which is a key attribute for this class.

Binding Kinetics and Thermodynamics

Beyond simple affinity (Ki) or potency (IC₅₀), understanding the kinetics (kon and koff rates) of how a compound binds to its target can provide deeper insights into its mechanism and duration of action. Techniques like Isothermal Titration Calorimetry (ITC) and Fluorescence-based Thermal Shift Assays (FTSA) can elucidate the thermodynamic drivers of the binding event. For many advanced benzamide drug discovery programs, competitive binding assays are used to determine the binding mechanism, such as whether the compound competes with a known ligand or substrate (e.g., ATP in the case of kinases). These studies help confirm that the compound binds to the desired site and in the intended manner.

Preclinical Efficacy in Animal Models

Compounds that demonstrate a promising in vitro profile are advanced into in vivo studies using animal models to evaluate their efficacy.

The antipsychotic potential of GPR52 agonist benzamides was tested in a mouse model of psychosis. A lead compound was shown to dose-dependently inhibit methamphetamine-induced hyper-locomotion, a standard preclinical model for antipsychotic activity.

For the TYK2 inhibitor program, a mouse IL-12 pharmacodynamic (PK/PD) model was utilized. Oral administration of the lead compound resulted in a statistically significant reduction of the downstream cytokine interferon-γ (IFNγ), confirming that the compound engaged its target in vivo and produced the desired biological effect.

In oncology, the efficacy of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides was assessed in human tumor xenograft models. Nude mice bearing human tumor xenografts showed strong tumor growth inhibition when treated with representative compounds from this series.

Evaluation in Models of Specific Biological Pathways

There is currently no available information from preclinical models detailing the effects of 4-Amino-2-pyrrolidin-1-yl-benzamide on specific biological pathways, including the Interleukin-12 (IL-12) signaling cascade.

Functional Modulation in Relevant Biological Systems

While various benzamide derivatives have been assessed for their functional roles, specific data on how this compound modulates biological systems is not present in the available research. Studies on analogous compounds have explored effects on monoclonal antibody production in cell cultures, but this cannot be directly extrapolated to the specific compound . plos.org

Molecular Mechanism Elucidation

The precise molecular mechanisms of action for this compound have not been elucidated in the current body of scientific research.

Identification of Direct Molecular Targets and Off-Targets

The direct molecular targets of this compound have not been identified. Research on other benzamide compounds has identified targets such as GPR52 and microRNA-21, but these findings are not specific to this compound. nih.govnih.gov Therefore, no data is available on its target affinity or potential off-target interactions.

Investigation of Downstream Signaling Pathway Modulation

Due to the lack of identified direct molecular targets for this compound, there is no information available regarding its modulation of any downstream signaling pathways.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the binding orientation of a ligand to a target protein, forming a stable complex. This technique is fundamental to understanding the mechanisms of action for potential drugs. For benzamide (B126) derivatives, docking studies have been crucial in clarifying their inhibitory effects on various enzymes.

For example, in the pursuit of new tyrosine kinase inhibitors, molecular docking simulations were conducted on 4-(arylaminomethyl)benzamide derivatives. nih.gov These simulations helped predict how the compounds would bind within the active site of protein kinases. One key finding was that a flexible 4-(aminomethyl)benzamide (B1271630) linker enabled an analog to adopt an optimal geometry, which helped it avoid steric hindrance and form essential interactions within the active site of the T315I-mutant Abl protein kinase. nih.gov

In a separate study focused on inhibitors for the bacterial cell division protein FtsZ, docking of three-substituted benzamide derivatives identified critical interactions, including hydrogen bonds with amino acid residues like Val 207, Asn 263, and Gly 205. nih.gov Similarly, the inhibitory activity of benzamide trimethoprim (B1683648) derivatives against human dihydrofolate reductase (hDHFR) was investigated through docking studies to understand their binding modes. nih.gov

Virtual screening campaigns have also utilized molecular docking to design non-ulcerogenic anti-inflammatory agents based on the benzamide structure. nih.gov In these studies, newly designed compounds were docked into the ATP-binding site of the COX-2 receptor to see if they could bind in a manner similar to known inhibitors. nih.gov

| Compound Class | Target Protein | Key Findings | Reference |

| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., T315I-mutant Abl) | A flexible linker allows for a favorable geometry and effective binding within the active site. | nih.gov |

| Three-substituted benzamides | FtsZ | Forms hydrogen bond interactions with key residues including Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. | nih.gov |

| Benzamide trimethoprim derivatives | Human Dihydrofolate Reductase (hDHFR) | The binding mode was elucidated, helping to explain the compound's inhibitory activity. | nih.gov |

| Benzamide derivatives | Cyclooxygenase-2 (COX-2) | Prediction of binding modes analogous to those of known inhibitors. | nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, especially Density Functional Theory (DFT), are highly effective for examining the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations yield valuable data on parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

DFT has been applied to study various benzimidazole (B57391) and benzotriazole (B28993) derivatives, which are structurally related to benzamides, to correlate their electronic properties with experimental results. nih.govresearchgate.net The HOMO energy reflects a molecule's electron-donating capability, while the LUMO energy indicates its electron-accepting potential. The gap between these orbitals (ΔE) is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

In one study, DFT simulations were used to investigate the reaction mechanism of mercapto-benzamides designed as antiviral agents against the HIV NCp7 protein, shedding light on the prodrug's activation and interaction with the protein's zinc finger motif. rsc.org Other research has utilized DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set to optimize molecular geometries and compute vibrational frequencies for comparison with experimental data. epstem.net The MEP map, which visualizes charge distribution, is also generated to predict sites susceptible to electrophilic and nucleophilic attack. epstem.netacs.org

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the capacity to donate electrons, which is important for charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons and reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap typically suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map illustrating electronic density. | Predicts regions for non-covalent interactions, such as hydrogen bonding and sites for electrophilic or nucleophilic attacks. |

| Frontier Molecular Orbitals (FMO) | The HOMO and LUMO orbitals. | These orbitals are crucial in determining the outcomes of chemical reactions and charge transfer processes. |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time, allowing researchers to assess the stability of ligand-protein interactions, observe conformational changes, and calculate binding free energies.

MD simulations have been used to evaluate the stability of various benzamide derivatives within the active sites of their target proteins. For instance, a 15-nanosecond MD simulation helped confirm the stability of a complex formed between the FtsZ protein and a benzamide inhibitor. nih.gov In a study on hDHFR inhibitors, 20-nanosecond MD simulations of benzamide trimethoprim derivatives were analyzed using parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the protein-ligand complexes. nih.gov

Furthermore, MD simulations have been instrumental in clarifying the action mechanism of mercapto-benzamide inhibitors on the HIV NCp7 protein. rsc.org Long-timescale simulations, some extending to the microsecond range, have been employed to explore the inhibitory potential of amiloride (B1667095) analogs against the SARS-CoV-2 E viroporin, revealing subtle but critical interaction patterns. researchgate.netgenominfo.org

In Silico Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a key strategy in drug discovery for identifying the essential structural and electronic features a molecule needs to interact with a biological target. nih.gov The resulting model can then be used as a 3D query in virtual screening to search large chemical libraries for new, potentially active compounds. dovepress.com

A five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives targeting the FtsZ protein, which included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. nih.gov This model was statistically validated and proved effective in distinguishing active compounds, making it a valuable tool for designing new inhibitors. nih.gov The IUPAC defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov This approach is especially useful when the 3D structure of the target protein is not known. nih.govnih.gov

Rational Drug Design and Lead Optimization Strategies

Rational drug design focuses on creating new molecules based on a thorough understanding of their biological targets. A key component of this is structure-based drug design, which uses the 3D structure of a protein to engineer ligands with high affinity and selectivity.

Advanced Research Applications and Future Perspectives

Application of 4-Amino-2-pyrrolidin-1-yl-benzamide as a Chemical Probe

The utility of a molecule as a chemical probe hinges on its ability to selectively bind to and modulate the function of a specific biological target, thereby enabling the study of that target's role in cellular processes and disease. While no studies have explicitly detailed the use of This compound as a chemical probe, the broader class of benzamides has yielded valuable probes for various targets.

For instance, substituted benzamides have been developed as potent and selective inhibitors for enzymes such as Bruton's Tyrosine Kinase (Btk), a crucial mediator in B-cell signaling pathways. google.comgoogle.com A chemical probe for Btk, for example, would allow researchers to investigate the downstream effects of Btk inhibition in different cellular contexts, contributing to a deeper understanding of immune regulation and the pathogenesis of autoimmune diseases and B-cell malignancies.

The development of a chemical probe often involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and cell permeability. A key aspect is the inclusion of a "handle" for downstream applications, such as an alkyne or azide (B81097) group for click chemistry-based target identification, or a biotin (B1667282) tag for affinity purification. Should This compound demonstrate high affinity and selectivity for a particular protein, its scaffold could serve as a starting point for the design of such a probe.

Exploration of Novel Therapeutic Areas Based on Demonstrated Preclinical Efficacy

The therapeutic potential of benzamide (B126) derivatives is vast, with approved drugs and clinical candidates targeting a wide array of conditions, including psychiatric disorders, nausea, and cancer. nih.gov The preclinical efficacy of structurally related compounds can provide valuable clues for novel therapeutic applications of This compound .

Patents for compounds with a similar 4-imidazopyridazin-1-yl-benzamide and 4-imidazotriazin-1-yl-benzamide core structure highlight their potential as inhibitors of Bruton's Tyrosine Kinase (Btk). google.com Btk is a validated target for the treatment of various B-cell cancers and autoimmune diseases. Preclinical studies with such compounds would typically involve in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to confirm their activity in relevant cell lines. Subsequent in vivo studies in animal models of lymphoma or arthritis, for example, would be necessary to establish preclinical proof-of-concept.

Furthermore, other benzamide derivatives have been investigated for their activity as microRNA-21 inhibitors, which has implications for cancer therapy. nih.gov Given the structural similarities, it is plausible that This compound could be screened for activity against a panel of cancer-related targets to uncover novel therapeutic opportunities.

Translational Research Considerations and Pre-Investigational Drug Development Potential

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like This compound , the path to pre-investigational new drug (pre-IND) development would involve a series of rigorous studies.

A critical first step is the identification and validation of a specific molecular target. Assuming, based on related compounds, that This compound targets a kinase like Btk, the initial phase of translational research would focus on establishing a clear structure-activity relationship (SAR). This involves synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

Preclinical development would then entail a comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile. These studies are crucial for determining the feasibility of developing the compound into a drug that can be safely and effectively administered to humans. The data generated would form the basis of an Investigational New Drug (IND) application to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to enable the initiation of clinical trials.

Synthetic Biology and Bioprocessing Applications of Related Benzamides

The fields of synthetic biology and bioprocessing offer innovative approaches for the production and diversification of valuable chemical compounds, including pharmaceuticals. While specific applications for This compound have not been reported, the broader class of benzamides presents several opportunities.

One area of interest is the use of engineered microorganisms to produce benzamide precursors or to perform specific chemical transformations. For instance, synthetic biology could be employed to create microbial cell factories capable of synthesizing complex aromatic amines or carboxylic acids, which are the building blocks of many benzamide drugs. This could provide a more sustainable and cost-effective alternative to traditional chemical synthesis. nih.gov

In the context of bioprocessing, a study on the related compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide demonstrated its ability to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. plos.org This finding suggests that certain benzamide derivatives can act as chemical enhancers in biopharmaceutical manufacturing, potentially by modulating cellular metabolism or stress responses. plos.org This opens up the possibility that This compound or its derivatives could be explored for similar applications, aiming to improve the efficiency and yield of biologics production.

Further research could focus on identifying the specific cellular pathways affected by these compounds to enable a more rational design of bioprocessing enhancers.

Q & A

Q. Methodological Steps :

Define response variables (e.g., yield, purity).

Conduct ANOVA to identify significant factors.

Validate predictions with confirmatory runs.

This approach minimizes experimental runs while maximizing data robustness.

How should researchers resolve discrepancies in spectral data or unexpected byproducts during synthesis?

Advanced Research Question

Contradictions in NMR or MS data may arise from tautomerism, residual solvents, or side reactions (e.g., over-alkylation). Strategies include:

- Replicate experiments under controlled conditions.

- Cross-validate with alternative techniques (e.g., C NMR or IR spectroscopy).

- Computational modeling : Use software like Gaussian or ADF to simulate NMR shifts or reaction pathways .

Example : If a byproduct is detected via HPLC, employ preparative chromatography to isolate it, followed by structural elucidation to identify its origin (e.g., incomplete ring closure).

What computational tools and workflows are effective for studying the reactivity of this compound derivatives?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition states for substitution reactions to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Cheminformatics Platforms : Tools like RDKit or Schrodinger’s Suite enable virtual screening of derivatives for bioactivity .

Case Study : Model the electronic effects of substituents on the benzamide ring to prioritize synthetic targets with enhanced binding affinity.

What are the key challenges in purifying this compound, and how can they be mitigated?

Advanced Research Question

Challenges include:

- Hydrophobicity : Leads to poor solubility in aqueous phases. Use mixed solvents (e.g., ethyl acetate/hexane) for crystallization.

- Column Chromatography : Optimize eluent polarity (e.g., chloroform:methanol gradients) to separate polar byproducts .

Advanced Solution : Employ flash chromatography with silica gel modified with amino groups for better resolution of amine-containing compounds.

How can researchers validate the biological relevance of this compound derivatives while minimizing experimental bias?

Advanced Research Question

- Blinded Assays : Use randomized plate layouts in high-throughput screening.

- Dose-Response Curves : Calculate IC values with 95% confidence intervals.

- Control Compounds : Include known inhibitors (e.g., kinase inhibitors) to benchmark activity .

Data Integrity : Utilize laboratory information management systems (LIMS) to track raw data and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.